molecular formula C11H11BN2O4S B13473783 [5-(Benzenesulfonamido)pyridin-3-yl]boronic acid

[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid

Cat. No.: B13473783
M. Wt: 278.10 g/mol
InChI Key: AALSIMPDLFNDGF-UHFFFAOYSA-N
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Description

[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a benzenesulfonamido group attached to a pyridine ring, which is further connected to a boronic acid moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Benzenesulfonamido)pyridin-3-yl]boronic acid typically involves the reaction of 5-bromo-3-pyridineboronic acid with benzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid is unique due to the combination of the benzenesulfonamido group, pyridine ring, and boronic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C11H11BN2O4S

Molecular Weight

278.10 g/mol

IUPAC Name

[5-(benzenesulfonamido)pyridin-3-yl]boronic acid

InChI

InChI=1S/C11H11BN2O4S/c15-12(16)9-6-10(8-13-7-9)14-19(17,18)11-4-2-1-3-5-11/h1-8,14-16H

InChI Key

AALSIMPDLFNDGF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)NS(=O)(=O)C2=CC=CC=C2)(O)O

Origin of Product

United States

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